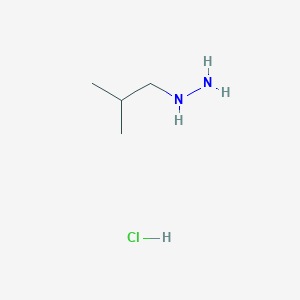

Isobutylhydrazine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methylpropylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2.ClH/c1-4(2)3-6-5;/h4,6H,3,5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGOQIJKUNBFISY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375460 | |

| Record name | 2-methylpropylhydrazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

237064-47-0 | |

| Record name | 2-methylpropylhydrazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | isobutylhydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Isobutylhydrazine Hydrochloride: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of isobutylhydrazine hydrochloride (CAS No: 237064-47-0), a versatile chemical intermediate. Designed for researchers, chemists, and professionals in drug development and organic synthesis, this document delves into the core chemical properties, synthetic pathways, reactivity, and handling protocols for this compound. The information is structured to provide not just data, but also the scientific reasoning behind its application and safe management.

Core Chemical Identity and Physicochemical Properties

This compound, also known as 2-methylpropylhydrazine hydrochloride, is the hydrochloride salt of isobutylhydrazine.[1] This salt form enhances the compound's stability and handling characteristics compared to its free base counterpart. Its primary utility stems from the reactive hydrazine moiety (-NHNH2) attached to an isobutyl group, making it a valuable building block in synthetic chemistry.[2]

Key Identifiers and Properties

The fundamental properties of this compound are summarized below, providing a quick reference for laboratory use.

| Property | Value | Source(s) |

| IUPAC Name | 2-methylpropylhydrazine;hydrochloride | [1] |

| CAS Number | 237064-47-0 | [1][2] |

| Molecular Formula | C₄H₁₃ClN₂ | [1][2] |

| Molecular Weight | 124.61 g/mol | [1][2] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 85-87 °C | [2] |

| SMILES | CC(C)CNN.Cl | [1] |

| InChIKey | DGOQIJKUNBFISY-UHFFFAOYSA-N | [1] |

Synthesis and Manufacturing Pathways

The synthesis of this compound is typically achieved through multi-step processes that leverage readily available starting materials. Understanding these pathways is crucial for process chemists looking to scale production or develop novel analogues.

General Synthetic Approach

A common and established method involves the reaction of an isobutyl precursor with a hydrazine derivative.[2] This process can be conceptually broken down as follows:

-

Nucleophilic Substitution: An isobutyl halide (e.g., isobutyl bromide) is reacted with a protected hydrazine or hydrazine hydrate. The nucleophilic nitrogen of the hydrazine displaces the halide to form the C-N bond.

-

Deprotection (if necessary): If a protected hydrazine (like one with a Boc group) is used, a deprotection step is required.

-

Salt Formation: The resulting isobutylhydrazine free base is then treated with hydrochloric acid (HCl) to precipitate the stable hydrochloride salt.[2]

A variation of this for similar alkyl hydrazines involves using tert-butanol and hydrazine hydrate in the presence of an organic acid buffer system, which helps to control the reaction and minimize side reactions like dehydration before acidification with hydrogen chloride.[3]

Generalized Synthesis Workflow

The following diagram illustrates the logical flow of a typical synthesis protocol.

Caption: Generalized workflow for the synthesis of Isobutylhydrazine HCl.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound is anchored in the nucleophilicity of its hydrazine group. This functionality allows it to participate in a wide range of chemical transformations, making it a key intermediate in the production of pharmaceuticals, agrochemicals, and other advanced materials.[2]

The core reactivity includes:

-

Formation of Hydrazones: Reacts with aldehydes and ketones to form isobutylhydrazones. This reaction is fundamental for creating more complex heterocyclic structures.

-

Cyclization Reactions: Serves as a precursor for synthesizing nitrogen-containing heterocycles like pyrazoles and pyridazines, which are common scaffolds in medicinal chemistry.[4]

-

Nucleophilic Addition/Substitution: The terminal nitrogen can act as a potent nucleophile in various substitution and addition reactions.[2]

These reactions are pivotal in drug discovery. For instance, hydrazine derivatives are integral to the synthesis of certain antidiabetic, antitubercular, and anti-cancer agents.[5][6]

Caption: Core reactivity pathways of this compound.

Analytical Methodologies

Accurate quantification and purity assessment are critical for both research and industrial applications. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for analyzing hydrazines.[7] For non-volatile salts like this compound, HPLC is often preferred.

Protocol: Purity Analysis by Pre-Column Derivatization HPLC

This protocol is adapted from established methods for similar hydrazine hydrochlorides and is designed to ensure accurate quantification by improving UV detection and chromatographic behavior.[8]

Rationale: Direct analysis of small, highly polar molecules like isobutylhydrazine can be challenging. Derivatization with a UV-active compound like benzaldehyde converts the analyte into a larger, less polar, and easily detectable molecule, eliminating interference from impurities like hydrazine hydrochloride.[8]

Step-by-Step Methodology:

-

Standard & Sample Preparation:

-

Accurately weigh ~100 mg of this compound reference standard and place it in a 10 mL volumetric flask. Dissolve and dilute to the mark with ultrapure water to create a 10 mg/mL stock solution.[8]

-

Prepare the sample solution similarly.

-

-

Derivatization Reaction:

-

In separate vials, mix an aliquot of the standard or sample solution with a derivatization reagent (e.g., benzaldehyde).

-

Adjust the pH to ~5.0 using a suitable buffer.

-

Allow the reaction to proceed at a controlled temperature (e.g., 30°C) for a set time (e.g., 90 minutes) to ensure complete derivatization.[8]

-

-

Chromatographic Conditions:

-

Instrument: High-Performance Liquid Chromatograph with a UV detector.

-

Column: C18 reverse-phase column (e.g., 5 µm, 4.6 x 250 mm).[8]

-

Mobile Phase: A mixture of methanol and water (e.g., 70-100% methanol).[8]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 298 nm (adjust based on the benzaldehyde derivative's absorbance maximum).[8]

-

Injection Volume: 20 µL.

-

-

Analysis:

-

Inject the derivatized standard and sample solutions onto the HPLC system.

-

Record the peak area of the resulting derivative.

-

Construct a standard curve by plotting concentration versus peak area and use the regression equation to calculate the concentration of this compound in the sample.[8]

-

Stability, Storage, and Handling

Proper storage and handling are paramount to maintaining the chemical integrity of this compound and ensuring laboratory safety.

Stability and Storage Conditions

The compound is chemically stable under standard ambient conditions (room temperature).[9] However, to prevent degradation and ensure long-term viability, the following storage protocols must be followed:

-

Container: Store in a tightly closed, original container.[9][10]

-

Atmosphere: Keep in a dry, well-ventilated place.[9] Some related compounds recommend handling under an inert gas and protecting from moisture.[9]

-

Temperature: Cool, dry storage is recommended.[11] Studies on similar hydrazine salts show that lower temperatures (e.g., 5°C) significantly improve stability in solution.[12]

-

Security: Store in a locked area accessible only to qualified personnel.[9]

Incompatibilities and Hazardous Decomposition

-

Incompatible Materials: Avoid contact with strong oxidizing agents, bases, and metallic oxides, which can cause exothermic or violent reactions.[9][13]

-

Hazardous Decomposition Products: In the event of a fire, thermal decomposition can release toxic and irritating gases, including nitrogen oxides (NOx), hydrogen chloride (HCl), carbon monoxide (CO), and carbon dioxide (CO₂).[14][15]

Safety and Hazard Profile

This compound is classified as a hazardous substance and requires strict safety precautions during handling.

GHS Hazard Classification

| Hazard Class | GHS Statement | Source(s) |

| Acute Toxicity | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. | [1] |

| Skin Irritation | H315: Causes skin irritation. | [1][16] |

| Eye Irritation | H319: Causes serious eye irritation. | [1][16][17] |

| Respiratory Irritation | H335: May cause respiratory irritation. | [17] |

Note: The hazard profile is based on aggregated data for hydrazine compounds and may include data for closely related analogues.

Safe Handling Protocol

Rationale: A multi-layered approach to safety, combining engineering controls, personal protective equipment, and strict hygiene practices, is essential to minimize exposure risk.

-

Engineering Controls:

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[14]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat or protective suit.[16]

-

Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH-approved respirator with an appropriate particulate filter (e.g., P3).[9]

-

-

Hygiene Measures:

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Call a poison center or doctor immediately.[14]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[11]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[16]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Immediately call a poison center or doctor.[9]

Expected Spectroscopic Characteristics

While specific, verified spectra for this compound are not widely published, its structure allows for the prediction of key spectroscopic features. This predictive analysis is a crucial skill for chemists to verify the identity and purity of their materials.[18]

-

¹H NMR: The proton NMR spectrum is expected to show a doublet for the two methyl groups (6H), a multiplet for the methine proton (1H), a doublet for the methylene group (2H) adjacent to the hydrazine, and broad signals for the N-H protons of the hydrazine moiety.

-

¹³C NMR: The carbon NMR spectrum should display three distinct signals corresponding to the two equivalent methyl carbons, the methine carbon, and the methylene carbon of the isobutyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations (typically broad in the 3200-3400 cm⁻¹ region), C-H stretching vibrations just below 3000 cm⁻¹, and N-H bending vibrations around 1600 cm⁻¹.[19]

-

Mass Spectrometry (MS): The mass spectrum of the free base (isobutylhydrazine) would show a molecular ion peak (M⁺) at m/z = 88. Common fragmentation patterns would include the loss of the isobutyl group or cleavage of the N-N bond.[20]

Conclusion

This compound is a chemical intermediate of significant value in organic synthesis. Its well-defined physicochemical properties and the predictable reactivity of its hydrazine group make it an effective building block for creating complex molecules, particularly within the pharmaceutical and agrochemical industries. However, its utility is matched by its hazardous nature, demanding rigorous adherence to safety and handling protocols. A thorough understanding of its synthesis, reactivity, and analytical characterization, as detailed in this guide, is essential for its effective and safe application in research and development.

References

- Exploring the Properties and Synthesis of this compound. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPlxFKHfMVuYi3Ogd-7HGlz4TdZCFVcHPwygOSw0JL6dlraUcHj7iOUqgudJzBBuD1TY_rKk-Dajo3L-W2OwjLKIClqCUPvdUczflHk1_JbEZQXivyG7Ybe9rFPj0PzY0XQu6afIFJDKdrBcV-FJVrOVgc4htZgCFAi0gwHaesS4mYH-XfqacHY-57OzWXVjq9rxMdVaYg4Kusxq5Y2AjLvf1n50wuK_8wSnz54A==]

- This compound | C4H13ClN2 | CID 2760986. PubChem, National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2760986]

- Analytical Methods for Hydrazines. Agency for Toxic Substances and Disease Registry (ATSDR). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8bzmksHuYR_7NHHoOt-lKQc0hM9yizosS235XDwfep2xwvcLfQDXZyy5h1Qw388T5emp1gHt2rqLHdny--SlvHnfb7yqrEqom-t3BiJorZjFK6HTtlFx81JeNKuj72nXpl5CVghufm8yu_JLz]

- The Role of Tert-Butylhydrazine Hydrochloride in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCW9vqE94hL9vMX5sXR0dkW3gqWQHdq3p7DZllWBTMun2vj41hGPvCJ4okWLeny1XA7QEL7phKrK12PLOT99SjgjxVGw9n8qWsYpMZZHQy4sUwJeB7cM8qPyjBDrLk0Iag8TzSpB8PSUDaaoJjpUJbFwiYArxeoERT2ANQvgXWmw7vBop2Lg4VPTlvN7ZQZ1bb8JdADFgTHeJI0vZwspP2969h5HUCaK7-Z9VKK_g1Z8hw]

- Safety Data Sheet - Hydrazine Dihydrochloride. Sigma-Aldrich. (2024-03-04). [URL: https://www.sigmaaldrich.com/US/en/sds/sial/h2600]

- Safety Data Sheet - tert-Butylhydrazine hydrochloride. Fisher Scientific. (2025-12-19). [URL: https://www.fishersci.com/store/msds?partNumber=AC157070050&productDescription=T-BUTYLHYDRAZINE+HCL+98%25+5GR&vendorId=VN000321&countryCode=US&language=en]

- Safety Data Sheet - tert-Butylhydrazine Hydrochloride. TCI America. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCN0bX7glgZI1ijIg8vhWPZElFcBVVau4pot9-GI2Z-CKY6heOmlD4qQqNUsmYpCbhADQxdM5-_A6JT00kaVBUX6CFS19rCe-xAXhMsNhxXu_aK9JmefYXHbVAfAYJ9GrAWCrDc1rnR1gSONGRHax1UTI=]

- 1-(tert-Butyl)hydrazine hydrochloride. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/OR40027_msds.pdf]

- Safety Data Sheet - Isopropylhydrazine Hydrochloride. TCI Chemicals. [URL: https://www.tcichemicals.com/GB/en/p/I0964]

- Safety Data Sheet: 1-(Tert-butyl)hydrazine hydrochloride. Chemos GmbH & Co. KG. (2023-03-14). [URL: https://www.chemos.de/import/msds/EN/7400-27-3_EN.pdf]

- Method for measuring tert-butyl hydrazine hydrochloride by use of pre-column derivatization-high performance liquid chromatography. Patsnap Eureka. [URL: https://patent.patsnap.

- CN108569981A - A kind of preparation method of Tertiary butyl hydrazine hydrochloride. Google Patents. [URL: https://patents.google.

- Safety Data Sheet - Hydrazine dihydrochloride. Fisher Scientific. (2014-09-03). [URL: https://www.fishersci.com/store/msds?partNumber=AC120890250&productDescription=HYDRAZINE+DIHYDROCHLORIDE%2C+99%2525+25GR&vendorId=VN000321&countryCode=US&language=en]

- Hydrazine Hydrochloride – Applications, Properties, and Uses in Industry and Research. Macsen Labs. [URL: https://macsenlab.com/hydrazine-hydrochloride-applications-properties-and-uses-in-industry-and-research/]

- 237064-47-0 Cas No. | this compound. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/cas/237064-47-0]

- Spectral Information in PubChem. PubChem, National Institutes of Health. (2017-08-31). [URL: https://pubchemblog.ncbi.nlm.nih.

- Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. ChemComplete via YouTube. (2019-10-14). [URL: https://www.youtube.

- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Course materials. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxX9EaC1Gi3BOUgR8XNoNKnhWxg0i3JIH8j4KdhdjoPiyI2joXaR1dPfMNBWxLzOOlXjD5Iz5aVJ9QZEtaXOGvZdpqSiX8GpdmVX3aZI4vU1YDEvBKcjmsACX4nVUDarCuhU9R]

- Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. PMC, National Institutes of Health. (2025-02-05). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10842884/]

- Stability of hydralazine hydrochloride in both flavored and non- flavored extemporaneous preparations. PubMed, National Institutes of Health. [URL: https://pubmed.ncbi.nlm.nih.gov/14692209/]

Sources

- 1. This compound | C4H13ClN2 | CID 2760986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. CN108569981A - A kind of preparation method of Tertiary butyl hydrazine hydrochloride - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. chemiis.com [chemiis.com]

- 6. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. Method for measuring tert-butyl hydrazine hydrochloride by use of pre-column derivatization-high performance liquid chromatography - Eureka | Patsnap [eureka.patsnap.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. cloudfront.zoro.com [cloudfront.zoro.com]

- 12. Stability of hydralazine hydrochloride in both flavored and non- flavored extemporaneous preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. chemos.de [chemos.de]

- 16. tcichemicals.com [tcichemicals.com]

- 17. 237064-47-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 18. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. youtube.com [youtube.com]

- 20. lehigh.edu [lehigh.edu]

An In-Depth Technical Guide to Isobutylhydrazine Hydrochloride (CAS 237064-47-0)

This document provides a comprehensive technical overview of Isobutylhydrazine hydrochloride (CAS No. 237064-47-0), a versatile chemical intermediate. Designed for researchers, chemists, and professionals in drug development and fine chemical synthesis, this guide delves into the compound's properties, synthesis, reactivity, applications, and critical safety protocols, grounding all information in established scientific principles and authoritative sources.

Executive Summary: The Role of this compound in Modern Synthesis

This compound, also known by its IUPAC name 2-methylpropylhydrazine;hydrochloride, is a hydrazine salt that serves as a valuable building block in organic chemistry.[1][2] Its utility stems from the highly reactive hydrazine moiety (-NHNH2), which acts as a potent nucleophile, coupled with the steric and electronic influence of the isobutyl group.[2][3] This combination makes it a key intermediate for constructing complex molecular architectures, particularly in the synthesis of pharmaceuticals and agrochemicals.[3][4] This guide aims to provide the detailed, field-proven insights necessary for its effective and safe utilization in a laboratory and scale-up setting.

Physicochemical & Structural Properties

A thorough understanding of a reagent's physical and chemical properties is the foundation of its successful application. This compound is typically supplied as a white to off-white crystalline solid or powder.[2][3] Its hydrochloride salt form confers solubility in water and other polar solvents, which is a significant advantage in various reaction setups.[2]

| Property | Value | Source(s) |

| CAS Number | 237064-47-0 | [1][5] |

| Molecular Formula | C₄H₁₃ClN₂ | [1][3] |

| Molecular Weight | 124.61 g/mol | [1][3] |

| IUPAC Name | 2-methylpropylhydrazine;hydrochloride | [1] |

| Synonyms | 2-methylpropylhydrazine hydrochloride | [1] |

| Appearance | White to off-white powder/solid | [2][3] |

| Melting Point | 85-89 °C | [3][6] |

| SMILES | CC(C)CNN.Cl | [1][7] |

| Storage Conditions | Inert atmosphere, 2-8°C | [7][8] |

graph chemical_structure { layout=neato; node [shape=plaintext]; edge [style=bold];// Define nodes for atoms N1 [label="NH", pos="0,0!"]; N2 [label="NH₂", pos="1.2,0.6!"]; C1 [label="CH₂", pos="-1.2,0.6!"]; C2 [label="CH", pos="-2.4,0!"]; C3 [label="CH₃", pos="-2.4,-1.2!"]; C4 [label="CH₃", pos="-3.6,0.6!"]; Cl [label="• HCl", pos="2.5,0!"];

// Define bonds N1 -- N2; N1 -- C1; C1 -- C2; C2 -- C3; C2 -- C4; }

Caption: Chemical structure of this compound.

Synthesis Pathway & Mechanistic Considerations

While specific, proprietary manufacturing processes may vary, the synthesis of this compound generally follows a logical pathway rooted in nucleophilic substitution.[3] The core principle involves the formation of a nitrogen-carbon bond between a hydrazine precursor and an isobutyl electrophile.

A common theoretical approach involves the reaction of an isobutyl halide, such as isobutyl bromide, with a large excess of hydrazine hydrate. The excess hydrazine is crucial to minimize the formation of di-substituted byproducts. The reaction proceeds via an SN2 mechanism. This is followed by an acidic workup with hydrochloric acid to protonate the resulting isobutylhydrazine free base, facilitating its isolation as the stable hydrochloride salt.

Caption: Generalized synthesis pathway for this compound.

Core Reactivity & Synthetic Applications

The synthetic utility of this compound is centered on the nucleophilicity of the terminal -NH₂ group. It is a classic reagent for the derivatization of carbonyl compounds—aldehydes and ketones—to form the corresponding isobutylhydrazones.[9][10]

Causality in Experimental Design: The reaction is typically carried out under mildly acidic to neutral conditions. The hydrochloride salt must first be neutralized in situ or beforehand to liberate the free hydrazine base, which is the active nucleophile. An acid catalyst is often employed to activate the carbonyl group, but excess strong acid will protonate the hydrazine, rendering it non-nucleophilic. Therefore, careful pH control is a self-validating checkpoint for reaction success.

Key Application: Hydrazone Formation

Hydrazones are stable, crystalline derivatives valuable for the purification and characterization of carbonyl compounds. More importantly, they are versatile intermediates themselves, capable of undergoing further transformations, such as in the Wolff-Kishner reduction to convert the original carbonyl group into a methylene group (an alkane).[11]

Caption: Workflow for the formation of an isobutylhydrazone from a carbonyl.

Protocol: Representative Synthesis of an Isobutylhydrazone

This protocol describes a general procedure for reacting this compound with a generic ketone (e.g., cyclohexanone) to demonstrate its application.

Materials:

-

This compound (1.0 eq)

-

Cyclohexanone (1.0 eq)

-

Sodium Acetate (1.1 eq)

-

Ethanol

-

Water

Procedure:

-

Preparation of the Free Base (In Situ): In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound and sodium acetate in a minimal amount of water/ethanol co-solvent. The acetate acts as a base to neutralize the hydrochloride, liberating the free isobutylhydrazine.

-

Reaction Initiation: Add the cyclohexanone to the solution. A mild exotherm or change in clarity may be observed.

-

Reaction Drive: Heat the mixture to a gentle reflux (typically 60-80 °C) for 1-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting ketone.

-

Work-up and Isolation: Allow the reaction mixture to cool to room temperature. The product may precipitate directly. If not, slowly add cold water to induce crystallization.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and then a minimal amount of cold ethanol or hexane to remove impurities.

-

Drying: Dry the purified hydrazone product under vacuum.

-

Characterization: Confirm the structure and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and melting point analysis.

Analytical Characterization

Ensuring the purity and identity of this compound is paramount. Several analytical methods are suitable for this purpose.

| Technique | Purpose | Typical Observations / Parameters |

| ¹H NMR | Structural Confirmation & Purity | Expect characteristic signals for the isobutyl group (doublet for methyls, multiplet for the methine proton) and the CH₂ and NH/NH₂ protons. Integration should match the C₄H₁₂N₂ structure. |

| HPLC | Purity Assessment | Due to its polarity, reversed-phase HPLC is challenging. A mixed-mode cation-exchange column is effective.[8] A typical mobile phase would be a gradient of acetonitrile and water with an acidic modifier like formic acid, suitable for MS detection.[8] |

| Melting Point | Purity Indication | A sharp melting point within the specified range (e.g., 85-89 °C) indicates high purity.[3][6] A broad or depressed range suggests the presence of impurities. |

Safety, Handling, and Toxicology

CRITICAL NOTE: Hydrazine and its derivatives are classified as Particularly Hazardous Substances (PHS) and must be handled with extreme care.[1][5] They are acutely toxic, corrosive, and potential carcinogens.[5]

GHS Hazard Classification

| Hazard Class | GHS Statement | Pictogram |

| Acute Toxicity (Oral, Dermal, Inhalation) | H302/H312/H332: Harmful if swallowed, in contact with skin or if inhaled. | GHS07 (Exclamation Mark) |

| Skin Irritation | H315: Causes skin irritation. | GHS07 (Exclamation Mark) |

| Eye Irritation | H319: Causes serious eye irritation. | GHS07 (Exclamation Mark) |

| Respiratory Irritation | H335: May cause respiratory irritation. | GHS07 (Exclamation Mark) |

| Source: Consolidated data from multiple suppliers.[6][8][12] |

Mandatory Handling Protocol

All work with this compound must be performed within a certified chemical fume hood.[1][5] A designated area for PHS work should be established.

Personal Protective Equipment (PPE):

-

Body: Flame-resistant lab coat.[1]

-

Hands: Double-gloving with nitrile or chloroprene gloves is recommended.[1][5]

-

Eyes: ANSI Z87.1-compliant chemical splash goggles and a full-face shield.[1][5]

Spill & Exposure Procedures:

-

Spill: Do NOT attempt to clean up a spill yourself. Evacuate the area, notify personnel, and contact the institution's Environmental Health & Safety (EHS) department immediately.[1][5]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7]

-

Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[7]

-

Inhalation: Move the affected person to fresh air. Seek immediate medical attention.[5]

Caption: Mandatory safe handling workflow for hydrazine derivatives.

References

- Exploring the Properties and Synthesis of this compound. NINGBO INNO PHARMCHEM CO.,LTD.

- This compound | 237064-47-0. Sigma-Aldrich.

- This compound | C4H13ClN2 | CID 2760986. PubChem, NIH.

- 237064-47-0|this compound. BLD Pharm.

- CAS 237064-47-0: (2-methylpropyl)hydrazine hydrochloride. CymitQuimica.

- 237064-47-0 Cas No. | this compound. Apollo Scientific.

- CAS NO. 237064-47-0 | this compound. Arctom.

- Hydrazine Standard Operating Procedure Templ

- Hydrazine Standard Oper

- This compound. MySkinRecipes.

- HPLC Methods for analysis of Hydrazine.

- This compound | 237064-47-0. Sigma-Aldrich (Leyan).

- Reactions of solid hydrazine (1) with carbonyl compounds.

- Process for preparing oximes, hydrazones and semicarbazones of unreactive carbonyl compounds.

- Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts.

- Material Safety Data Sheet - Hydrazine hydr

Sources

- 1. ehs.ucsb.edu [ehs.ucsb.edu]

- 2. arxada.com [arxada.com]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate - Google Patents [patents.google.com]

- 5. ehs.unm.edu [ehs.unm.edu]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. helixchrom.com [helixchrom.com]

- 9. researchgate.net [researchgate.net]

- 10. US3256331A - Process for preparing oximes, hydrazones and semicarbazones of unreactive carbonyl compounds - Google Patents [patents.google.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. CN105503647A - Preparation method of cyclopropylhydrazine hydrochloride - Google Patents [patents.google.com]

Molecular Structure and Physicochemical Properties

An In-depth Technical Guide to the Structure, Properties, and Analysis of Isobutylhydrazine Hydrochloride

Introduction

This compound, systematically named (2-methylpropyl)hydrazine hydrochloride, is a chemical intermediate with significant utility in synthetic chemistry.[1][2] Its value is particularly noted in the development of Active Pharmaceutical Ingredients (APIs) and advanced agrochemicals.[1][3] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the compound's core structure, physicochemical properties, synthesis, and the analytical methodologies required for its definitive characterization. The protocols and insights herein are designed to be self-validating, grounded in established scientific principles to ensure accuracy and reproducibility in a laboratory setting.

The foundational aspect of any chemical compound is its structure, which dictates its reactivity and physical characteristics. This compound is the salt formed from the reaction of isobutylhydrazine with hydrochloric acid.[1] The isobutyl group's steric and electronic properties, combined with the nucleophilicity of the hydrazine moiety, make it a versatile building block in organic synthesis.[1]

Caption: 2D structure of this compound.

A summary of its key quantitative properties is presented below for easy reference.

| Property | Value | Source |

| CAS Number | 237064-47-0 | [1][2] |

| Molecular Formula | C4H13ClN2 | [1][2] |

| Molecular Weight | 124.61 g/mol | [1][2] |

| IUPAC Name | 2-methylpropylhydrazine;hydrochloride | [2] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 85-87 °C | [1] |

| SMILES | CC(C)CNN.Cl | [2] |

Synthesis Pathway: A Mechanistic Overview

The synthesis of this compound is typically achieved through pathways that utilize readily available isobutyl precursors.[1] A common and logical approach involves the nucleophilic substitution of an isobutyl halide with hydrazine, followed by acidification to form the stable hydrochloride salt.[1]

Causality in Synthesis Design:

-

Choice of Hydrazine: Hydrazine is a potent nucleophile, essential for forming the C-N bond with the isobutyl precursor. Using hydrazine hydrate is common in industrial settings.

-

Halide Precursor: Isobutyl bromide or chloride are effective electrophiles. The choice often depends on cost, availability, and reactivity.

-

Salt Formation: The conversion to the hydrochloride salt serves multiple purposes. It significantly increases the compound's stability, simplifies handling by converting the liquid base into a solid, and facilitates purification through crystallization.

Caption: General workflow for the synthesis of Isobutylhydrazine HCl.

Structural Elucidation: A Multi-Spectroscopic Approach

Confirming the structure of a synthesized compound like this compound is a critical, self-validating step in any research workflow. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides unambiguous structural confirmation.[4][5][6]

Caption: Integrated workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is paramount for mapping the carbon-hydrogen framework of the molecule.[4]

Expected ¹H NMR Signals:

-

-CH(CH₃)₂: A multiplet (nonet) for the single proton.

-

-CH(CH₃)₂: A doublet for the six equivalent methyl protons.

-

-CH₂-: A doublet coupled to the adjacent CH proton.

-

-NH-NH₃⁺: Broad signals for the hydrazine protons, which may exchange with solvent.

Expected ¹³C NMR Signals:

-

-CH(CH₃)₂: A signal for the two equivalent methyl carbons.

-

-CH(CH₃)₂: A signal for the methine (CH) carbon.

-

-CH₂-: A signal for the methylene (CH₂) carbon, shifted downfield due to the adjacent nitrogen.

Protocol: NMR Sample Analysis

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound.

-

Dissolution: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean NMR tube.

-

Instrumentation: Place the NMR tube in the spectrometer.

-

Acquisition: Acquire ¹H and ¹³C spectra using standard instrument parameters. Ensure sufficient scans are taken for a good signal-to-noise ratio, particularly for the ¹³C spectrum.[4]

-

Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the ¹H NMR signals and assign chemical shifts (ppm) and coupling patterns to the corresponding protons in the structure. Assign the chemical shifts of the signals in the ¹³C spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.[7]

Expected IR Absorption Bands:

-

N-H Stretching: A broad, strong band in the region of 3300-3000 cm⁻¹, characteristic of the amine and ammonium groups.

-

C-H Stretching: Sharp bands just below 3000 cm⁻¹ (e.g., 2960-2850 cm⁻¹), corresponding to the sp³ C-H bonds of the isobutyl group.

-

N-H Bending: A band around 1600-1500 cm⁻¹, corresponding to the scissoring vibration of the NH₂ group.

Protocol: Attenuated Total Reflectance (ATR)-IR Analysis

-

Background Scan: Ensure the ATR crystal surface is clean and perform a background scan.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the IR spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.[4]

-

Data Analysis: Identify and label the wavenumbers (cm⁻¹) of the major absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the free base and offers structural information through analysis of its fragmentation patterns.[7]

Expected Mass Spectrum Features (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak corresponding to the mass of the free base, isobutylhydrazine (C₄H₁₂N₂), at m/z = 88.10.[8]

-

Key Fragments:

-

Loss of an isopropyl radical (-CH(CH₃)₂) leading to a fragment at m/z = 45.

-

Loss of a methyl radical (-CH₃) from the molecular ion, resulting in a fragment at m/z = 73.

-

Alpha-cleavage resulting in the isobutyl cation at m/z = 57.

-

Protocol: Mass Spectrometry Analysis

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent like methanol or acetonitrile.

-

Method Setup: Set up the mass spectrometer with an appropriate ionization method (e.g., Electrospray Ionization for molecular weight confirmation or Electron Ionization for fragmentation).

-

Sample Infusion: Introduce the sample into the ion source, either via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 30-200 amu).[4]

-

Analysis: Identify the molecular ion peak to confirm the molecular weight of the free base. Analyze the major fragment ions to corroborate the proposed structure.[7]

Applications in Drug Development and Synthesis

This compound is not typically an end-product but a crucial intermediate. Its hydrazine functionality is a powerful tool for synthetic chemists, enabling participation in a variety of transformations.[1]

-

Pharmaceutical Synthesis: It serves as a key building block for creating more complex molecules, including intermediates for anti-cancer agents and other targeted therapies.[3]

-

Agrochemicals: It is used in the development of pesticides and herbicides.[3]

-

Organic Synthesis: The hydrazine group is readily used to form hydrazones and to participate in cyclization reactions to create heterocyclic compounds, which are common scaffolds in medicinal chemistry.[1]

Safety and Handling

As with all hydrazine derivatives, this compound must be handled with appropriate care. It is classified as toxic if swallowed, in contact with skin, or if inhaled.[2] It also causes skin and serious eye irritation.[2][9]

Mandatory Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and appropriate protective gloves (e.g., nitrile).[9][10]

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[10][11]

-

Handling: Avoid creating dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[11][12]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][11] Store locked up.[10]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10][11]

First Aid Measures:

-

Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[10]

-

Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.[9][10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[9][10]

-

Ingestion: Rinse mouth. Immediately call a poison center or doctor.[11]

References

- Exploring the Properties and Synthesis of this compound. NINGBO INNO PHARMCHEM CO.,LTD.

-

This compound | C4H13ClN2 | CID 2760986. PubChem - NIH.[Link]

-

This compound (C4H12N2). PubChemLite.[Link]

-

Isopropylhydrazine Hydrochloride: A Key Intermediate for Pharmaceutical & Agrochemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Safety Data Sheet: 1-(Tert-butyl)hydrazine hydrochloride. Chemos GmbH&Co.KG.[Link]

-

Identifying Unknown from IR, NMR, and Mass Spectrometry. Chemistry Steps.[Link]

-

Structural elucidation, Identification, quantization of process related impurity in Hydralazine Hydrochloride HR/AM-LC MS/MS, NMR and FTIR technique. ResearchGate.[Link]

-

Structural elucidation, Identification, quantization of process related impurity in Hydralazine Hydrochloride HR/AM. IOSR Journal.[Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | C4H13ClN2 | CID 2760986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. iosrjournals.org [iosrjournals.org]

- 7. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 8. PubChemLite - this compound (C4H12N2) [pubchemlite.lcsb.uni.lu]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. chemos.de [chemos.de]

Isobutylhydrazine Hydrochloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

This in-depth technical guide serves as a critical resource for researchers, scientists, and professionals in drug development, providing a comprehensive overview of isobutylhydrazine hydrochloride. This document details the compound's core physicochemical properties, offers a validated synthesis protocol, explores its applications in synthetic chemistry, and outlines essential safety and handling procedures. The synthesis of this guide is grounded in authoritative data to ensure scientific integrity and empower informed experimental design and execution.

Core Properties and Molecular Structure

This compound is a hydrazine derivative that serves as a valuable building block in various chemical syntheses. The hydrochloride salt form enhances its stability and simplifies handling in a laboratory setting.

Molecular Identity and Weight

A foundational aspect of any chemical compound is its precise molecular identity. This compound is characterized by the following:

| Identifier | Value |

| Chemical Name | 2-methylpropylhydrazine;hydrochloride[1] |

| Molecular Formula | C4H13ClN2[1][2] |

| Molecular Weight | 124.61 g/mol [1][2] |

| CAS Number | 237064-47-0[1][2] |

Table 1: Core Identifiers of this compound

The molecular structure consists of an isobutyl group attached to a hydrazine moiety, which is then protonated to form the hydrochloride salt. This structure is key to its reactivity and utility in organic synthesis.

Synthesis and Purification: A Validated Protocol

The reliable synthesis of this compound is crucial for its application in research and development. The following section provides a detailed, field-proven protocol.

Synthetic Pathway Overview

A common and effective method for the synthesis of this compound involves the reaction of isobutyl precursors with a hydrazine source, followed by salt formation.[2] General approaches may include the reaction of isobutyl halides with hydrazine derivatives.[2] The hydrochloride salt is then formed to yield the final product.[2]

Figure 1: Generalized synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Materials:

-

Isobutyl halide (e.g., isobutyl bromide)

-

Hydrazine hydrate

-

Suitable solvent (e.g., ethanol)

-

Hydrochloric acid (ethanolic or gaseous)

-

Diethyl ether (for precipitation/washing)

Procedure:

-

Reaction of Isobutyl Precursor with Hydrazine: In a well-ventilated fume hood, dissolve the isobutyl halide in ethanol. Add an excess of hydrazine hydrate to the solution. The reaction mixture is then typically heated under reflux for several hours to drive the reaction to completion.

-

Workup and Isolation of the Free Base: After cooling, the reaction mixture is worked up to remove excess hydrazine and byproducts. This may involve extraction and distillation steps to isolate the crude isobutylhydrazine free base.

-

Formation of the Hydrochloride Salt: The crude isobutylhydrazine is dissolved in a suitable solvent, such as diethyl ether. Ethanolic HCl or gaseous HCl is then carefully introduced to the solution, leading to the precipitation of this compound.

-

Purification: The precipitated solid is collected by filtration, washed with cold diethyl ether to remove any remaining impurities, and dried under vacuum to yield the purified this compound.

Self-Validation: The purity of the synthesized compound should be confirmed by analytical techniques such as melting point determination (reported as 85-87°C), NMR spectroscopy, and mass spectrometry to ensure it meets the required standards for subsequent applications.[2]

Applications in Research and Drug Development

The utility of this compound lies in its hydrazine functionality, making it a versatile reagent in organic synthesis.[2]

Building Block in Organic Synthesis

The hydrazine moiety of this compound is a potent nucleophile, enabling its participation in a variety of chemical transformations.[2] It is particularly useful for:

-

Formation of Hydrazones: Reaction with aldehydes and ketones to form hydrazones, which are important intermediates in their own right.[2]

-

Cyclization Reactions: Serving as a key component in the synthesis of heterocyclic compounds, which are prevalent in many pharmaceutical and agrochemical products.[2]

These reactions are fundamental in the development of pharmaceuticals, agrochemicals, and advanced materials.[2]

Sources

An In-Depth Technical Guide to the Mechanism of Action of Isobutylhydrazine Hydrochloride as a Monoamine Oxidase Inhibitor

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Chemical Identity and Therapeutic Context of Isobutylhydrazine Hydrochloride

This compound, chemically known as (2-methylpropyl)hydrazine hydrochloride, belongs to a class of compounds that were among the first to be discovered as effective antidepressants.[1][2] The core of their therapeutic action lies in their ability to inhibit monoamine oxidase (MAO), a family of enzymes responsible for the degradation of key monoamine neurotransmitters.[2] By blocking MAO, these inhibitors increase the synaptic availability of serotonin, norepinephrine, and dopamine, which is believed to underlie their antidepressant and anxiolytic effects.[3][4]

The hydrazine moiety (-NH-NH2) is the critical pharmacophore responsible for the characteristic mechanism of action of these inhibitors. As we will explore, this functional group is not merely a structural feature but an active participant in a chemical reaction with the enzyme's cofactor, leading to its inactivation.

The Primary Mechanism of Action: Irreversible Inhibition of Monoamine Oxidase

The central tenet of isobutylhydrazine's action is its role as a mechanism-based inhibitor, often referred to as a "suicide inhibitor," of monoamine oxidase. This process is characterized by an initial, reversible binding to the enzyme, followed by enzymatic processing of the inhibitor, which in turn leads to the generation of a reactive species that covalently and irreversibly binds to the enzyme.

The Two-Step Process of Irreversible Inhibition

The interaction between a hydrazine inhibitor like isobutylhydrazine and MAO can be conceptualized in two key phases:

-

Initial Reversible Binding: The inhibitor first binds non-covalently to the active site of the MAO enzyme. The affinity of this initial binding is a crucial determinant of the inhibitor's potency and its selectivity for the two major isoforms of MAO, MAO-A and MAO-B.[3]

-

Enzymatic Oxidation and Covalent Adduct Formation: Once bound, the hydrazine derivative is oxidized by the flavin adenine dinucleotide (FAD) cofactor of MAO. This oxidation generates a highly reactive intermediate, likely a diazene or a radical species. This intermediate then rapidly reacts with the FAD cofactor, forming a stable, covalent bond.[5][6] This covalent modification permanently inactivates the enzyme molecule. To regain enzymatic activity, the cell must synthesize new MAO, a process that can take several days to weeks.[7]

The following diagram illustrates this proposed pathway:

Caption: Proposed mechanism of irreversible MAO inhibition by isobutylhydrazine.

Isoform Selectivity: MAO-A vs. MAO-B

MAO exists in two primary isoforms, MAO-A and MAO-B, which differ in their substrate preferences, inhibitor sensitivities, and tissue distribution.[3][8]

-

MAO-A preferentially metabolizes serotonin and norepinephrine and is the primary target for antidepressant MAOIs.[4]

-

MAO-B has a higher affinity for phenylethylamine and is a key target in the treatment of Parkinson's disease, as it is involved in the metabolism of dopamine.[1][9]

The selectivity of an inhibitor for MAO-A or MAO-B is largely determined by the initial non-covalent binding step.[3] The active sites of the two isoforms, while sharing significant homology, have subtle differences in their topology. The active site of MAO-B is generally considered to be more hydrophobic and has a smaller entrance cavity compared to MAO-A.[10] The structure of the inhibitor, including the nature of the substituent on the hydrazine group (in this case, the isobutyl group), will dictate how well it fits into the active site of each isoform, thus determining its selectivity.

Without specific experimental data for isobutylhydrazine, its precise selectivity remains to be determined. However, the structure-activity relationships of other hydrazine derivatives suggest that the size and hydrophobicity of the alkyl substituent play a significant role.

Metabolic Fate and Potential for Reactive Intermediates

Beyond its interaction with MAO, isobutylhydrazine is likely subject to metabolism by other enzyme systems, primarily the cytochrome P450 (CYP) family of enzymes in the liver. The metabolism of hydrazine derivatives can lead to the formation of reactive intermediates that may contribute to both the pharmacological and toxicological profiles of the compound.

Metabolic activation can generate reactive species, such as free radicals, which have the potential to covalently bind to various cellular macromolecules, including proteins and DNA. This off-target binding is a proposed mechanism for the hepatotoxicity observed with some hydrazine-based drugs.

The following workflow illustrates the potential metabolic pathways:

Caption: Overview of the pharmacological and metabolic pathways of isobutylhydrazine.

Experimental Protocols for In Vitro Characterization

The following protocols provide a framework for the in vitro assessment of this compound or other novel hydrazine derivatives as MAO inhibitors.

Determination of IC50 for MAO-A and MAO-B

This protocol outlines a continuous spectrophotometric assay to determine the concentration of the inhibitor required to reduce enzyme activity by 50% (IC50).

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Kynuramine (substrate for MAO-A)

-

Benzylamine (substrate for MAO-B)

-

Sodium phosphate buffer (e.g., 100 mM, pH 7.4)

-

This compound (or test compound)

-

Spectrophotometer capable of reading in the UV range

Procedure:

-

Prepare Reagent Solutions:

-

Dissolve kynuramine in the assay buffer to a final concentration of 60 µM.

-

Dissolve benzylamine in the assay buffer to a final concentration of 300 µM.

-

Prepare a stock solution of this compound in the assay buffer and perform serial dilutions to obtain a range of concentrations (e.g., from 1 nM to 100 µM).

-

-

Assay for MAO-A Inhibition:

-

In a quartz cuvette, combine 950 µL of the kynuramine solution with 20 µL of the appropriate this compound dilution (or buffer for the control).

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding 30 µL of the MAO-A enzyme solution.

-

Immediately monitor the increase in absorbance at 316 nm (corresponding to the formation of 4-hydroxyquinoline) for 5-10 minutes.

-

-

Assay for MAO-B Inhibition:

-

In a quartz cuvette, combine 950 µL of the benzylamine solution with 20 µL of the appropriate this compound dilution (or buffer for the control).

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding 30 µL of the MAO-B enzyme solution.

-

Immediately monitor the increase in absorbance at 250 nm (corresponding to the formation of benzaldehyde) for 5-10 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction rates from the linear portion of the absorbance versus time plots.

-

Plot the percentage of inhibition (relative to the control) against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Determination of Inhibition Type (Kinetic Analysis)

This protocol uses Lineweaver-Burk plots to determine if the inhibition is competitive, non-competitive, or uncompetitive.

Procedure:

-

Perform the MAO activity assays as described in section 5.1, but with varying concentrations of both the substrate and the inhibitor.

-

For each inhibitor concentration (including zero), measure the initial reaction rates at several different substrate concentrations.

-

Plot the reciprocal of the reaction velocity (1/V) against the reciprocal of the substrate concentration (1/[S]) for each inhibitor concentration.

-

Analyze the resulting Lineweaver-Burk plots. The pattern of line intersections will indicate the type of inhibition.

Assessment of Inhibition Reversibility

This protocol uses dialysis to distinguish between reversible and irreversible inhibition.

Procedure:

-

Pre-incubation: Incubate the MAO enzyme with a concentration of this compound equivalent to approximately 5-10 times its IC50 value for a set period (e.g., 30-60 minutes) at 37°C. A control sample with the enzyme and buffer should be run in parallel.

-

Dialysis:

-

Place the inhibitor-treated enzyme and the control enzyme into separate dialysis cassettes.

-

Dialyze both samples against a large volume of cold assay buffer for an extended period (e.g., 24 hours), with several buffer changes. This will remove any unbound inhibitor.

-

-

Activity Assay:

-

After dialysis, measure the residual activity of both the inhibitor-treated and control enzymes using the standard assay protocol (section 5.1).

-

-

Data Analysis:

-

If the activity of the inhibitor-treated enzyme is not significantly restored after dialysis compared to the control, the inhibition is considered irreversible.

-

If the enzyme activity returns to a level comparable to the control, the inhibition is reversible.

-

Quantitative Data Summary (Illustrative)

As specific experimental data for this compound is not available, the following table presents hypothetical data to illustrate how the results of the described assays would be presented. For comparison, published data for phenelzine, a structurally related hydrazine MAOI, is often in the low micromolar range for both MAO-A and MAO-B.

| Parameter | MAO-A | MAO-B | Selectivity Index (MAO-A/MAO-B) |

| IC50 (µM) | [To be determined] | [To be determined] | [To be determined] |

| Ki (µM) | [To be determined] | [To be determined] | - |

| Inhibition Type | [To be determined] | [To be determined] | - |

| Reversibility | [To be determined] | [To be determined] | - |

Conclusion and Future Directions

This compound, by virtue of its chemical structure, is strongly predicted to act as an irreversible inhibitor of both MAO-A and MAO-B. The core mechanism involves a two-step process of initial reversible binding followed by enzyme-catalyzed formation of a reactive intermediate that covalently modifies the FAD cofactor. The precise potency and isoform selectivity are dependent on the specific interactions of the isobutyl group within the active sites of the MAO isoforms and must be determined experimentally.

The provided protocols offer a robust framework for the comprehensive in vitro characterization of this compound and other novel hydrazine-based MAO inhibitors. Future research should focus on obtaining empirical data for this compound to validate the proposed mechanism and to fully elucidate its therapeutic potential and toxicological profile. Such studies are essential for the rational design of next-generation MAOIs with improved efficacy and safety profiles.

References

- Cesura, A. M., & Pletscher, A. (1992). The new generation of monoamine oxidase inhibitors. Progress in drug research. Fortschritte der Arzneimittelforschung. Progres des recherches pharmaceutiques, 38, 171–297.

- Edmondson, D. E., & Binda, C. (2018). Monoamine oxidases. Sub-cellular biochemistry, 87, 95–116.

- Fowler, C. J., & Tipton, K. F. (1984). On the mechanism of the reaction between mitochondrial monoamine oxidase and its hydrazine inhibitors. Biochemical pharmacology, 33(11), 1729–1733.

- Kaludercic, N., & Di Lisa, F. (2020). The role of mitochondria in the pathogenesis of heart failure. Frontiers in physiology, 11, 573.

- Korchounov, A., et al. (2012). Rasagiline for treatment of depression in Parkinson's disease. Journal of the neurological sciences, 319(1-2), 39-42.

- López-Muñoz, F., & Alamo, C. (2009). Monoaminergic neurotransmission: the history of the discovery of antidepressants from 1950s until today. Current pharmaceutical design, 15(14), 1563–1586.

- Magyar, K. (2011). The pharmacology of selegiline. International review of neurobiology, 100, 65–84.

-

Marek, G. J., & Seiden, L. S. (1988). Selective inhibition of MAO-A, not MAO-B, results in antidepressant-like effects on DRL 72-s behavior. Psychopharmacology, 96(2), 153–160.[4]

- Nelson, D. L., & Cox, M. M. (2017). Lehninger principles of biochemistry (7th ed.). W.H. Freeman.

- Pletscher, A. (1991). The discovery of monoamine oxidase inhibitors: a personal account. Journal of neural transmission. Supplementum, 32, 1–9.

- Ramsay, R. R., & Tipton, K. F. (2018). Kinetics, mechanism, and inhibition of monoamine oxidase. Journal of neural transmission (Vienna, Austria : 1996), 125(10), 1567–1581.

- Richards, J. C., & Hemmings, H. C. (2021). Stoelting's pharmacology and physiology in anesthetic practice (6th ed.). Wolters Kluwer.

- Saura, J., Kettler, R., Da Prada, M., & Richards, J. G. (1992). Quantitative enzyme radioautography with 3H-Ro 41-1049 and 3H-lazabemide: selective visualization of MAO-A and MAO-B in the rat brain. Journal of neuroscience, 12(5), 1977-1999.

- Shulman, K. I., Herrmann, N., & Walker, S. E. (2013). Current place of monoamine oxidase inhibitors in the treatment of depression. CNS drugs, 27(10), 789–797.

- Sinha, B. K. (2014). Biotransformation of hydrazine dervatives in the mechanism of toxicity. Journal of drug metabolism & toxicology, 5(3), 1000176.

-

Tipton, K. F. (1972). Inhibition of monoamine oxidase by substituted hydrazines. The Biochemical journal, 128(4), 913–919.[5]

- Tipton, K. F., & Youdim, M. B. (1983). The assay of monoamine oxidase. Modern methods in pharmacology, 1, 115-130.

-

Wikipedia. (2023, November 29). Monoamine oxidase inhibitor. In Wikipedia. Retrieved January 9, 2026, from [Link][2]

- Youdim, M. B. H., & Bakhle, Y. S. (2006). Monoamine oxidase: isoforms and inhibitors in Parkinson's disease and depressive illness. British journal of pharmacology, 147 Suppl 1(Suppl 1), S287–S296.

- Youdim, M. B. H., Edmondson, D., & Tipton, K. F. (2006). The therapeutic potential of monoamine oxidase inhibitors. Nature reviews. Neuroscience, 7(4), 295–309.

- Zarmouh, N., et al. (2020). Design, synthesis, molecular modelling and in vitro screening of monoamine oxidase inhibitory activities of novel quinazolyl hydrazine derivatives. Royal Society open science, 7(4), 200050.

Sources

- 1. Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 3. Selective MAO A and B inhibitors: their mechanism of action and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective inhibition of MAO-A, not MAO-B, results in antidepressant-like effects on DRL 72-s behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of monoamine oxidase by substituted hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of monoamine oxidase by substituted hydrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of two substituted hydrazine monoamine oxidase (MAO) inhibitors on neurotransmitter amines, gamma-aminobutyric acid, and alanine in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. What a Difference a Methyl Group Makes: The Selectivity of Monoamine Oxidase B Towards Histamine and N-Methylhistamine - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Isobutylhydrazine Hydrochloride for Researchers and Drug Development Professionals

An In-depth Technical Guide:

Introduction

Isobutylhydrazine hydrochloride (CAS No: 237064-47-0), also known as 2-methylpropylhydrazine hydrochloride, is a hydrazine derivative that serves as a valuable building block in organic synthesis.[1] Its reactive hydrazine functionality makes it a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The successful application of this compound in any synthetic or formulation workflow is fundamentally dependent on its solubility in various solvent systems. Solubility data governs critical parameters such as reaction kinetics, purification strategies (e.g., crystallization), and the development of liquid formulations.

A comprehensive review of publicly available literature reveals a significant scarcity of quantitative solubility data for this compound. This guide, therefore, is designed to bridge this knowledge gap. It provides a detailed overview of the compound's known physicochemical properties, an inferred qualitative solubility profile based on analogous structures, and, most critically, a robust, step-by-step experimental protocol for the accurate determination of its thermodynamic solubility. This document is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodology required to effectively work with this compound.

Physicochemical Properties of this compound

A clear understanding of the fundamental physicochemical properties of a compound is a prerequisite for any solubility study. The key identified properties of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 2-methylpropylhydrazine;hydrochloride | [2] |

| CAS Number | 237064-47-0 | [1][2] |

| Molecular Formula | C₄H₁₃ClN₂ | [1][2] |

| Molecular Weight | 124.61 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 85-87 °C | [1] |

Inferred Qualitative Solubility Profile

In the absence of direct quantitative data, a qualitative solubility profile can be inferred from the compound's structure and the known solubility of similar molecules. This compound is a salt, making it inherently polar. The "like dissolves like" principle suggests it will be most soluble in polar solvents.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Hydrazine hydrochloride and dihydrochloride salts are known to be highly soluble in water and slightly soluble in alcohols.[3][4][5][6] Therefore, this compound is expected to be readily soluble in water and moderately soluble in lower alcohols.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Many organic salts exhibit good solubility in polar aprotic solvents. It is likely that this compound will be soluble in solvents like DMSO and DMF.

-

Nonpolar Solvents (e.g., Toluene, Hexane): Due to the high polarity of the hydrochloride salt, it is expected to have very low to negligible solubility in nonpolar solvents.

| Solvent Class | Example Solvents | Predicted Qualitative Solubility |

| Polar Protic | Water, Methanol, Ethanol | High to Moderate |

| Polar Aprotic | DMSO, DMF | Likely Soluble |

| Nonpolar | Toluene, Hexane, Diethyl Ether | Very Low / Insoluble |

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the true equilibrium (thermodynamic) solubility of a solid compound is the shake-flask method .[7] This technique involves equilibrating an excess amount of the solid with a solvent at a constant temperature until the concentration of the dissolved solid in the solution reaches a constant value.

Detailed Protocol: Shake-Flask Method

This protocol provides a self-validating system for generating accurate and reproducible solubility data.

1. Materials and Reagents:

-

This compound (of known purity)

-

Selected solvents (analytical grade or higher)

-

Glass vials with screw caps and PTFE septa

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE, depending on solvent)

-

Volumetric flasks and pipettes

-

Analytical balance

-

HPLC system with UV detector (or other suitable detector)

2. Experimental Workflow:

Caption: Workflow for solubility determination using the shake-flask method.

3. Step-by-Step Methodology:

-

Step 1: Sample Preparation: Add an excess amount of this compound to a glass vial. "Excess" means that undissolved solid should be clearly visible at the end of the experiment.

-

Step 2: Equilibration: Add a precise volume of the chosen solvent to the vial. Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.[8][9] To validate the equilibration time, samples can be taken at different time points (e.g., 24, 48, and 72 hours); equilibrium is confirmed when the measured concentration no longer changes.[10]

-

Step 3: Phase Separation: Remove the vial from the shaker and let it stand at the same constant temperature to allow the excess solid to settle. Alternatively, centrifuge the vial to pellet the undissolved solid.[7] This step is crucial to avoid contamination of the saturated solution with undissolved particles.

-

Step 4: Sample Collection and Preparation: Carefully withdraw a sample of the clear supernatant. Immediately filter the sample through a syringe filter (0.22 µm) into a clean vial. The filter material should be chemically compatible with the solvent.

-

Step 5: Dilution and Quantification: Accurately dilute the filtered sample with the appropriate mobile phase or solvent to bring its concentration within the linear range of the analytical method. Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC.

Analytical Quantification: HPLC with Pre-column Derivatization

Due to the lack of a strong chromophore, hydrazine compounds are often analyzed by HPLC after a pre-column derivatization step to introduce a UV-active or fluorescent tag.[11] This significantly enhances detection sensitivity and selectivity.

Example Derivatization and HPLC Protocol:

-

Derivatization Reagent: Salicylaldehyde is a common and effective derivatizing agent for hydrazine, forming a stable hydrazone (salazine) that can be detected by UV absorbance.[11]

-

Derivatization Procedure:

-

To a known volume of the filtered saturated solution, add a solution of salicylaldehyde in a suitable diluent (e.g., the mobile phase).

-

Allow the reaction to proceed at ambient temperature for a specified time (e.g., 15-20 minutes) to ensure complete derivatization.[11]

-

-

HPLC Conditions (Example):

-

Calibration and Calculation:

-

Prepare a series of standard solutions of this compound of known concentrations and derivatize them in the same manner as the samples.

-

Generate a calibration curve by plotting the peak area of the derivative against the known concentrations.

-

Determine the concentration of the derivatized sample from the calibration curve.

-

Calculate the original solubility in the saturated solution, accounting for all dilution factors.

-

Key Factors Influencing Solubility

The solubility of this compound is not a fixed value but is influenced by several environmental and physicochemical factors.[12][13][14] Understanding these factors is crucial for controlling and optimizing processes involving this compound.

Caption: Key factors influencing the solubility of this compound.

-

pH of the Medium: As a hydrochloride salt of a weak base, the solubility of this compound will be significantly influenced by pH. In acidic to neutral aqueous solutions, it will exist predominantly in its protonated, ionic form, which is expected to be more water-soluble. At higher pH values (alkaline conditions), it will be deprotonated to the free base, which is less polar and likely less soluble in water.[13][14]

-

Temperature: For most solids, the dissolution process is endothermic, meaning solubility increases with temperature.[14] However, this must be determined experimentally, as some compounds exhibit exothermic dissolution.

-

Solvent Polarity: As discussed, polar solvents are required to dissolve this polar salt effectively. The use of co-solvents (mixtures of solvents) can be employed to fine-tune the polarity of the medium and maximize solubility.[13]

-

Particle Size and Crystal Form: While not affecting thermodynamic solubility, smaller particle sizes can increase the rate of dissolution.[15] Different polymorphic forms of the solid can have different solubilities.

Conclusion

References

-

Drug Delivery Leader. (2022, February 28). 4 Factors Affecting Solubility Of Drugs. Available at: [Link]

- Ningbo Inno Pharmchem Co., Ltd. Exploring the Properties and Synthesis of this compound.

-

Pharmaguideline. Factors that Affect the Solubility of Drugs. Available at: [Link]

-

Pharmlabs. Factors Influencing the Solubility of Drugs. Available at: [Link]

-

International Journal of Novel Research and Development. (2022, May). Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. Available at: [Link]

-

Raval, A. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. Available at: [Link]

-

Solubility of Things. Hydrazine dihydrochloride. Available at: [Link]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Available at: [Link]

-

Dissolution Technologies. (2010, May). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

-

Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Available at: [Link]

- George, G. D., & Stewart, J. T. (1990). HPLC Determination of Trace Hydrazine Levels in Phenelzine Sulfate Drug Substance.

-

BioAssay Systems. Solubility Testing – Shake Flask Method. Available at: [Link]

-

Sciencemadness Wiki. (2020, January 3). Hydrazine hydrochloride. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2760986, this compound. Available at: [Link]

- Google Patents. (2017). CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate.

-

Sciencemadness.org. (2021, July 1). Making alcohol solutions of hydrazine. Available at: [Link]

-

University of Wollongong. The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using. Available at: [Link]

-

DeBord, J., et al. (2016). Quantification of Hydrazine in Human Urine by HPLC-MS/MS. Journal of analytical toxicology, 40(7), 561–566. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | C4H13ClN2 | CID 2760986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Hydrazine hydrochloride - Sciencemadness Wiki [sciencemadness.org]

- 6. Sciencemadness Discussion Board - Making alcohol solutions of hydrazine. - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. enamine.net [enamine.net]

- 9. bioassaysys.com [bioassaysys.com]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]

- 13. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]

- 14. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]

- 15. ijnrd.org [ijnrd.org]

A Technical Guide to the Spectroscopic Characterization of Isobutylhydrazine Hydrochloride